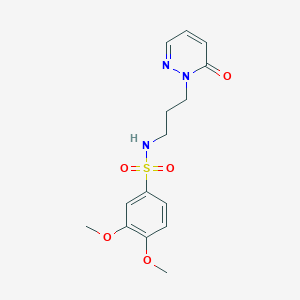

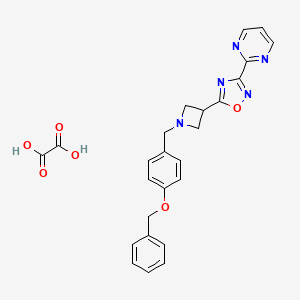

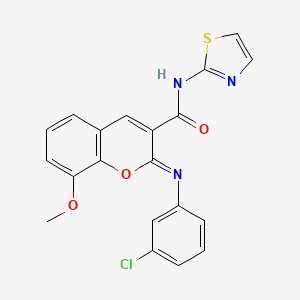

![molecular formula C20H16N4O B2681526 N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylbenzamide CAS No. 847387-51-3](/img/structure/B2681526.png)

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylbenzamide” is a compound that contains an imidazo[1,2-a]pyrimidine skeleton . This skeleton is linked to the pharmacological activity of related drugs . Many of these drugs have biological, antifungal, antimicrobial, antiviral, and anxiolytic properties .

Synthesis Analysis

The synthesis of compounds with an imidazo[1,2-a]pyrimidine skeleton has been achieved through various chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations .

Molecular Structure Analysis

The molecular structure of compounds like “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR, 13C NMR, mass, and Fourier transform infrared (FT-IR) spectroscopy can be used for detailed spectral characterizations .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, FT-IR spectra can provide information about the presence of N–H stretching and bending bands of the -NH2 group .

Applications De Recherche Scientifique

Antineoplastic Activity

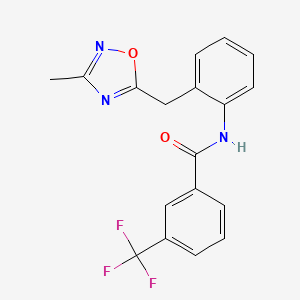

A series of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives were synthesized as part of efforts to develop new antineoplastic agents. These derivatives underwent National Cancer Institute (NCI) in vitro disease human cell screening panel assay, showing a variable degree of antineoplastic activity against some of the cell lines tested. Particularly, 2-Chloro-4-phenyl-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxyaldehyde exhibited notable in vitro antineoplastic activity with subpanel disease selectivity against all the cell lines tested, highlighting the potential of these compounds in cancer treatment (A. Abdel-Hafez, 2007).

Aldehyde Oxidase Metabolism Reduction

Research into the metabolism mediated by aldehyde oxidase (AO) of imidazo[1,2-a]pyrimidine derivatives revealed medicinal chemistry strategies effective in reducing AO-mediated oxidation. Altering the heterocycle or blocking the reactive site were identified as effective approaches, which could benefit drug discovery programs by enhancing the stability and efficacy of drug candidates (A. Linton et al., 2011).

Anticancer Agent Discovery

The compound AZD4877, identified from a series of novel kinesin spindle protein (KSP) inhibitors, exhibited excellent biochemical potency and pharmaceutical properties suitable for clinical development as a potential anticancer agent. Its mechanism involves arresting cells in mitosis leading to cellular death, supported by a favorable pharmacokinetic profile and notable in vivo efficacy (M. Theoclitou et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O/c1-14-6-2-3-9-17(14)19(25)22-16-8-4-7-15(12-16)18-13-24-11-5-10-21-20(24)23-18/h2-13H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDMXXPAKHELKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

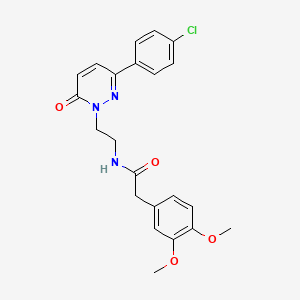

![6-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2681448.png)

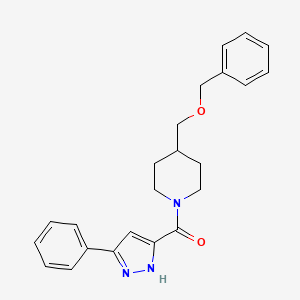

![(E)-N-(benzo[d]thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2681451.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2681459.png)

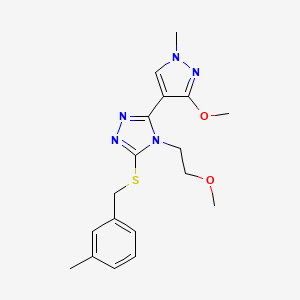

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2681461.png)